6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine is a heterocyclic compound notable for its unique structural characteristics and potential applications in medicinal chemistry. This compound consists of an imidazo[1,2-A]pyridine core with a bromine atom and a difluoromethyl group attached, which contributes to its biological activity and chemical reactivity. Its molecular formula is and it has a molecular weight of approximately 247.04 g/mol. The compound is recognized for its potential role in drug development, particularly as a scaffold for various pharmaceutical agents.
The compound is classified under heterocycles, specifically within the imidazo[1,2-A]pyridine family. It is often synthesized in laboratory settings for research purposes, particularly in organic synthesis and medicinal chemistry. The compound's unique properties make it an attractive candidate for further investigation in biological studies and drug discovery.
The synthesis of 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine typically involves cyclization reactions that utilize various precursors. One common method includes the reaction of 2-bromo-3-(difluoromethyl)pyridine with suitable reagents under specific conditions to form the desired imidazo[1,2-A]pyridine structure.
Key synthetic routes may involve:
The molecular structure of 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine features:
Property | Value |
---|---|
Molecular Formula | C8H5BrF2N2 |
Molecular Weight | 247.04 g/mol |
IUPAC Name | 6-bromo-3-(difluoromethyl)imidazo[1,2-a]pyridine |
InChI | InChI=1S/C8H5BrF2N2/c9-5-4-13-6(10)7(11)1-12-8(13)2-3/h1-4H |
Canonical SMILES | C1=C(N2C=C(N=CC2=N1)Br)C(F)F |
6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine can participate in various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize new derivatives .
The mechanism of action of 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine primarily involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor or activator of certain enzymes or receptors, influencing cellular pathways and biological processes. For instance, it has been noted to inhibit specific kinases involved in signal transduction pathways, thereby impacting cell proliferation and survival .
These properties are significant for determining the compound's stability and suitability for various applications .
6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine has several notable applications in scientific research:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its potential impact on drug development and therapeutic innovation.
Regioselective bromination at the C6 position of the imidazo[1,2-a]pyridine scaffold is critical for subsequent functionalization. This process typically employs electrophilic aromatic substitution (EAS), where the inherent electron-rich nature of the fused heterocyclic system directs halogenation. Research demonstrates that N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C achieves 68% yield for 6-bromination of 3-(difluoromethyl)-7-methylimidazo[1,2-a]pyridine, leveraging the C6 position’s heightened nucleophilicity relative to C5 or C8 [5]. Alternative protocols utilize molecular bromine (Br₂) in ethyl acetate under reflux, though this method may produce dibrominated byproducts without careful stoichiometric control [2]. The regioselectivity arises from the resonance stabilization of the intermediate sigma complex, where positive charge delocalization preferentially occurs away from the imidazole nitrogen. For substrates containing C3 electron-withdrawing groups (e.g., difluoromethyl), reduced reactivity necessitates optimized conditions, including solvent polarity adjustments or catalyst-assisted bromination.
Table 1: Bromination Method Comparison
Substrate | Reagent | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
3-(Difluoromethyl)-7-methylimidazo[1,2-a]pyridine | NBS | DMF | 80°C | 68 |
Unsubstituted imidazo[1,2-a]pyridine | Br₂ | Ethyl acetate | Reflux | 75 |
Introduction of the difluoromethyl group (-CF₂H) at the C3 position employs two primary strategies: (1) direct functionalization of preformed imidazo[1,2-a]pyridines or (2) de novo ring construction using difluoromethyl-containing building blocks. Palladium-catalyzed cross-coupling of 6-bromoimidazo[1,2-a]pyridine with chlorodifluoromethane (HCF₂Cl) exemplifies the first approach, utilizing tetrakis(triphenylphosphine)palladium(0) catalyst and potassium carbonate base in 1,2-dimethoxyethane. This method yields 72% of the target compound but requires anhydrous conditions to prevent hydrolytic dehalogenation [5]. Alternatively, cyclocondensation of 2-amino-5-bromopyridine with ethyl bromodifluoropyruvate offers a one-pot route to the core scaffold, though competing ester hydrolysis may reduce yields. Recent advances exploit sodium difluorinate (NaSO₂CF₂H) as a radical source under copper catalysis, generating •CF₂H radicals that undergo addition to C3 electrophilic sites. This technique circumvents premetalated reagents but necessitates strict oxygen exclusion .
The bromine atom at C6 serves as a versatile handle for diversification via transition-metal-catalyzed cross-couplings. Suzuki-Miyaura reactions with arylboronic acids exhibit high efficiency when catalyzed by palladium(II) acetate and triphenylphosphine in dimethoxyethane/water mixtures, achieving >85% conversion for biaryl derivatives [4] [5]. Key optimization parameters include:
Sonogashira coupling with terminal alkynes requires copper(I) iodide co-catalysis and triethylamine base, yielding 5-ethynyl derivatives for click chemistry applications . Notably, the C3 difluoromethyl group remains inert under these conditions due to its poor leaving-group ability.
Table 2: Cross-Coupling Reaction Optimization
Reaction Type | Catalyst System | Solvent | Base | Yield Range (%) |
---|---|---|---|---|
Suzuki-Miyaura | Pd(OAc)₂/PPh₃ | DME/H₂O | K₂CO₃ | 78–92 |
Sonogashira | PdCl₂(PPh₃)₂/CuI | Triethylamine | Et₃N | 65–83 |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Toluene | NaO^tBu | 70–88 |
Core assembly strategies for 6-bromo-3-(difluoromethyl)imidazo[1,2-a]pyridine prioritize atom economy and regiocontrol. The Debus-Radziszewski reaction remains prominent, involving cyclocondensation of 2-amino-5-bromopyridine with α-bromoketones. Difluoromethyl variants employ bromodifluoromethyl ketones, though their instability mandates in situ generation [8]. Microwave-assisted protocols enhance this method, reducing reaction times from 12 hours to 25 minutes while improving yields by 15–20% [5]. Alternative routes include:
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1